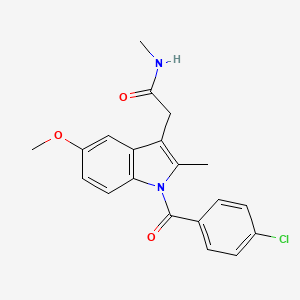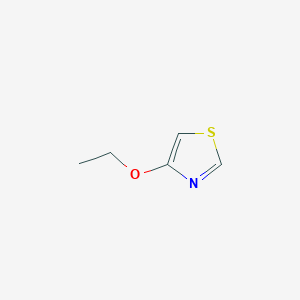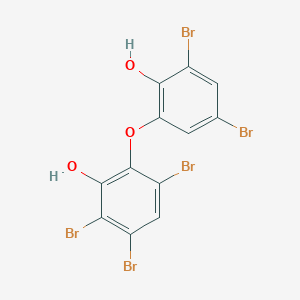![molecular formula C7H13BrO B14430227 1-[(2-Bromoprop-2-EN-1-YL)oxy]butane CAS No. 79629-39-3](/img/structure/B14430227.png)
1-[(2-Bromoprop-2-EN-1-YL)oxy]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromoprop-2-EN-1-YL)oxy]butane is an organic compound characterized by the presence of a bromine atom attached to a propene group, which is further connected to a butane chain via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromoprop-2-EN-1-YL)oxy]butane typically involves the reaction of 2-bromopropene with butanol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of butanol attacks the electrophilic carbon of 2-bromopropene, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Bromoprop-2-EN-1-YL)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Alcohols, amines, thiols.
Aplicaciones Científicas De Investigación
1-[(2-Bromoprop-2-EN-1-YL)oxy]butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2-Bromoprop-2-EN-1-YL)oxy]butane involves its interaction with various molecular targets. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The oxygen atom in the butane chain can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- 1-[(2-Bromoprop-2-EN-1-YL)oxy]methylbenzene
- (2-Bromoprop-2-EN-1-YL)(prop-2-EN-1-YL)amine
- 2-{4-[(2-Bromoprop-2-EN-1-YL)oxy]-3,5-dimethoxyphenyl}ethan-1-amine
Uniqueness: 1-[(2-Bromoprop-2-EN-1-YL)oxy]butane is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. The presence of both a bromine atom and an oxygen-linked butane chain allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
79629-39-3 |
|---|---|
Fórmula molecular |
C7H13BrO |
Peso molecular |
193.08 g/mol |
Nombre IUPAC |
1-(2-bromoprop-2-enoxy)butane |
InChI |
InChI=1S/C7H13BrO/c1-3-4-5-9-6-7(2)8/h2-6H2,1H3 |
Clave InChI |
YVDFAMRULHOVMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)



![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)



![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)


![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
